molecular formula C22H25N2NaO5S B15181342 Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 85223-32-1

Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B15181342
CAS No.: 85223-32-1
M. Wt: 452.5 g/mol
InChI Key: IMVBAZWVBCICIB-UHFFFAOYSA-M
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Description

Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an anthraquinone-derived sulfonate compound characterized by a 9,10-dihydro-9,10-dioxoanthracene core. The structure includes a sulfonate group at position 2, an amino group at position 1, and a 2-ethylhexylamino substituent at position 2. This substitution pattern confers distinct solubility, stability, and electronic properties, making it suitable for applications in dyes, surfactants, or intermediates in pharmaceutical synthesis .

Properties

CAS No.

85223-32-1

Molecular Formula

C22H25N2NaO5S

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;1-amino-4-(2-ethylhexylamino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H26N2O5S.Na/c1-3-5-8-13(4-2)12-24-16-11-17(30(27,28)29)20(23)19-18(16)21(25)14-9-6-7-10-15(14)22(19)26;/h6-7,9-11,13,24H,3-5,8,12,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

IMVBAZWVBCICIB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Anthraquinone Core Formation

The anthraquinone backbone is synthesized via Friedel-Crafts acylation or Diels-Alder cyclization. A common starting material is α-tetralone, which undergoes autocondensation in the presence of fuming sulfuric acid to form disulfonated intermediates. For example, heating α-tetralone (1,2,3,4-tetrahydronaphthalen-1-one) with fuming sulfuric acid at 100°C produces 1-oxo-1,2,3,4-tetrahydronaphthalene-2,7-disulfonic acid. Subsequent oxidation with chlorosulfonic acid introduces additional sulfonic groups and aromatizes the structure.

Introduction of Amino and Alkylamino Groups

The amino and 2-ethylhexylamino substituents are introduced via nucleophilic aromatic substitution. In a patented method, 1,4-diaminoanthraquinone is reacted with 2-ethylhexyl bromide in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The primary amino group at position 1 remains unmodified, while the secondary amino group at position 4 undergoes alkylation. Catalysts like potassium carbonate or triethylamine are used to deprotonate the amine and facilitate substitution.

Sulfonation and Sodium Salt Formation

Sulfonation at position 2 is achieved using concentrated sulfuric acid or oleum. The reaction proceeds via electrophilic substitution, with the sulfonic acid group directing to the para position relative to the amino group. Neutralization with sodium hydroxide converts the sulfonic acid into the sodium sulfonate salt. For instance, adding aqueous NaOH (10% w/v) to the sulfonic acid intermediate at 50°C yields the title compound with >90% purity.

Step-by-Step Preparation Methods

Method A: Direct Sulfonation-Alkylation

  • Synthesis of 1-Amino-4-nitroanthraquinone :
    Nitration of 1-aminoanthraquinone with nitric acid (65%) at 0–5°C produces the 4-nitro derivative.
  • Reduction to 1,4-Diaminoanthraquinone :
    Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.
  • Alkylation with 2-Ethylhexyl Bromide :
    React 1,4-diaminoanthraquinone (1 equiv) with 2-ethylhexyl bromide (1.2 equiv) in DMF at 90°C for 18 hours.
  • Sulfonation :
    Treat the alkylated product with fuming sulfuric acid (20% SO₃) at 110°C for 4 hours.
  • Salt Formation :
    Neutralize with NaOH (2.0 equiv) in water, followed by precipitation with NaCl.

Yield : 68–72%.

Method B: Sequential Amination-Sulfonation

  • Sulfonation of Anthraquinone :
    Anthraquinone is sulfonated at position 2 using chlorosulfonic acid (ClSO₃H) in dichloroethane.
  • Amination at Position 1 :
    React 2-sulfoanthraquinone with ammonia (NH₃) under pressure at 150°C.
  • Alkylation at Position 4 :
    Introduce the 2-ethylhexyl group via Ullmann coupling with 2-ethylhexylamine and CuI catalyst.
  • Oxidation and Neutralization :
    Oxidize with K₂Cr₂O₇ in H₂SO₄, then neutralize with NaHCO₃.

Yield : 55–60%.

Optimization and Industrial Scaling

Reaction Condition Optimization

Parameter Optimal Range Impact on Yield
Temperature 90–110°C Maximizes substitution without decomposition
Solvent DMF or DMSO Enhances solubility of aromatic intermediates
Catalyst K₂CO₃ (2.0 equiv) Accelerates alkylation by deprotonation
Reaction Time 12–24 hours Ensures complete conversion

Purification Techniques

  • Precipitation : Adding NaCl to the reaction mixture precipitates the sodium sulfonate.
  • Column Chromatography : Silica gel with ethyl acetate/methanol (8:2) removes unreacted amines.
  • Recrystallization : Dissolve in hot ethanol (80°C) and cool to 4°C for crystal formation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 1.25 (m, 8H, CH₂), 3.40 (t, 2H, NCH₂), 7.50–8.20 (m, 6H, Ar-H).
  • IR (KBr): 1180 cm⁻¹ (S=O), 1660 cm⁻¹ (C=O), 3400 cm⁻¹ (NH).
  • UV-Vis (H₂O): λmax = 480 nm (ε = 12,500 L·mol⁻¹·cm⁻¹).

Purity Standards

Parameter Specification Method
Assay (HPLC) ≥98.5% Reverse-phase C18
Sulfate Ash 18–20% Gravimetric
Heavy Metals ≤10 ppm ICP-MS

Industrial Applications and Environmental Considerations

The compound is used in hair dyes and textile colorants due to its stability and intense color. Industrial protocols emphasize recycling solvents (e.g., DMF) and treating sulfonic acid byproducts with Ca(OH)₂ to precipitate CaSO₄. Lifecycle assessments show a carbon footprint of 2.8 kg CO₂/kg product, primarily from sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

    Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various amino or sulfonate derivatives.

Scientific Research Applications

Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonate, chlorine in triazine derivatives) improve water solubility and reactivity in dye fixation .
  • Aromatic substituents (e.g., p-toluidino, methoxyphenylamino) enhance π-π interactions, critical for textile dyeing applications .

Physicochemical Properties

Solubility and Stability

  • Telon Blue RRL (cyclohexylamino variant): Highly water-soluble (≥50 g/L at 20°C), stable under acidic conditions due to sulfonate group .
  • Benzoylamino-substituted analog (CAS 70571-79-8): Solubility 21.5 g/L at 20°C; reduced solubility compared to cyclohexyl derivatives due to hydrophobic benzoyl groups .
  • Triazine-containing derivatives : Exhibit enhanced thermal stability (>200°C), suitable for high-temperature dyeing processes .

Electronic Properties

  • Anthraquinone sulfonates absorb strongly in the visible range (λₘₐₓ 500–600 nm), with substituents influencing λₘₐₓ shifts. For example: Methoxyphenylamino substituents cause bathochromic shifts (~20 nm) compared to cyclohexylamino analogs . Benzothiazolylthio groups introduce additional absorption bands in the near-UV region .

Biological Activity

Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, a synthetic compound with the CAS number 85223-32-1, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

The molecular formula of this compound is C22H25N2NaO5SC_{22}H_{25}N_{2}NaO_{5}S, with a molecular weight of approximately 452.50 g/mol. The compound features a sulfonate group which enhances its solubility in aqueous environments, making it suitable for biological applications.

PropertyValue
Molecular FormulaC22H25N2NaO5SC_{22}H_{25}N_{2}NaO_{5}S
Molecular Weight452.50 g/mol
CAS Number85223-32-1
DensityN/A
LogP5.31

This compound exhibits several biological activities that can be attributed to its interaction with cellular components:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication in cultured cells by interfering with viral entry or replication processes.
  • Cellular Uptake : Its amphiphilic nature allows for efficient cellular uptake, enhancing its potential as a drug delivery system.

Study on Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells treated with the compound compared to control groups.

Antiviral Efficacy Assessment

In a study published by Lee et al. (2024), the antiviral efficacy of this compound was assessed against influenza virus strains. The compound exhibited a dose-dependent reduction in viral titers, suggesting its potential as a therapeutic agent in managing viral infections.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safety assessments. Current data suggest that at therapeutic doses, this compound exhibits low toxicity in mammalian cell lines; however, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Q. How can discrepancies in cytotoxicity profiles be reconciled?

  • Resolution : Conflicting IC50_{50} values (e.g., 10 μM vs. 50 μM in HeLa cells) may stem from differences in intracellular dye accumulation. Use flow cytometry with a fluorescent derivative (e.g., FITC-conjugated) to quantify uptake. Pretreatment with P-glycoprotein inhibitors (e.g., verapamil) reduces efflux and lowers IC50_{50} .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight724.76 g/molHR-MS
Solubility (H2_2O)21.5 g/L at 20°CGravimetric analysis
λmax_{max} (UV-Vis)590 nmSpectrophotometry
pKa (Sulfonate Group)1.2Potentiometric titration

Table 2 : Comparison of Analogues

SubstituentPhotostability (t1/2_{1/2})Aggregation Threshold
2-Ethylhexylamino48 hours5 mM
Cyclohexylamino24 hours3 mM
Phenylamino6 hours1 mM

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